molecular formula C15H13N3S B14205989 N-[2-(1H-Indol-2-yl)phenyl]thiourea CAS No. 917966-83-7

N-[2-(1H-Indol-2-yl)phenyl]thiourea

Cat. No.: B14205989
CAS No.: 917966-83-7
M. Wt: 267.4 g/mol
InChI Key: UPZLXYHZVCBKNQ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-2-yl)phenyl]thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-2-yl)phenyl]thiourea typically involves the reaction of 2-phenylindole with thiourea under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product . The reaction is carried out at elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-2-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-Indol-2-yl)phenyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-2-yl)phenyl]thiourea involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to biological targets, such as enzymes and receptors . The thiourea group can form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. This compound is known to inhibit specific enzymes involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-2-yl)phenyl]thiourea is unique due to its combination of the indole and thiourea moieties, which confer distinct chemical and biological properties. The presence of the thiourea group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for medicinal chemistry and drug development.

Properties

CAS No.

917966-83-7

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

[2-(1H-indol-2-yl)phenyl]thiourea

InChI

InChI=1S/C15H13N3S/c16-15(19)18-13-8-4-2-6-11(13)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H3,16,18,19)

InChI Key

UPZLXYHZVCBKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=S)N

Origin of Product

United States

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